Home > Products > Screening Compounds P38173 > Cap-dependent endonuclease-IN-21
Cap-dependent endonuclease-IN-21 -

Cap-dependent endonuclease-IN-21

Catalog Number: EVT-12553845
CAS Number:
Molecular Formula: C26H23F2N3O7
Molecular Weight: 527.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cap-dependent endonuclease-IN-21 is a recently investigated compound with significant implications for antiviral therapy, particularly against influenza viruses. It functions as an inhibitor of the cap-dependent endonuclease, an enzyme crucial for the viral replication process through a mechanism known as "cap-snatching." This process allows the virus to hijack host cell machinery to synthesize its mRNA, making endonuclease inhibitors vital for therapeutic development.

Source and Classification

Cap-dependent endonuclease-IN-21 is classified under small molecule inhibitors targeting viral polymerases, specifically those of the influenza virus. Its development is part of a broader effort to create effective antiviral agents that can circumvent resistance mechanisms exhibited by influenza strains. The compound is derived from structural modifications of existing antiviral agents, particularly those related to baloxavir marboxil, which has been clinically approved for treating influenza A and B infections .

Synthesis Analysis

Methods and Technical Details

The synthesis of Cap-dependent endonuclease-IN-21 involves several key steps:

  1. Design and Selection: The compound was designed based on structure-activity relationship studies that identified specific structural features enhancing endonuclease inhibition.
  2. Chemical Synthesis: The synthesis typically employs organic reactions such as nucleophilic substitutions and coupling reactions to build the core structure. For instance, compounds with dibenzothiepin rings were modified by substituting them with diphenylmethyl groups containing electron-withdrawing chiral centers .
  3. Purification and Characterization: After synthesis, compounds are purified using chromatography techniques, followed by characterization through methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures.
Molecular Structure Analysis

Structure and Data

Cap-dependent endonuclease-IN-21 exhibits a complex molecular structure that facilitates its interaction with the endonuclease active site. Key features include:

  • Core Structure: The backbone typically includes dibenzothiepin or similar frameworks that provide a scaffold for further functionalization.
  • Functional Groups: Electron-withdrawing groups are strategically placed to enhance binding affinity to the target enzyme .
  • Conformation: The spatial arrangement of substituents is crucial for optimal interaction with the cap-dependent endonuclease, influencing its inhibitory potency.
Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction mechanism involves the binding of Cap-dependent endonuclease-IN-21 to the active site of the cap-dependent endonuclease enzyme. This binding disrupts the enzyme's ability to cleave capped RNA, thereby inhibiting viral mRNA synthesis. The compound's efficacy is often quantified using in vitro assays that measure its ability to reduce viral replication in cell cultures infected with influenza viruses .

Mechanism of Action

Process and Data

The mechanism of action for Cap-dependent endonuclease-IN-21 can be summarized as follows:

  1. Binding: The compound binds to the active site of the cap-dependent endonuclease located in the polymerase acidic subunit of the influenza virus.
  2. Inhibition: By occupying this site, it prevents the enzyme from performing its function of cleaving capped RNA transcripts necessary for viral mRNA synthesis.
  3. Outcome: This inhibition leads to a decrease in viral replication, effectively reducing viral load in infected hosts .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cap-dependent endonuclease-IN-21 demonstrates several notable physical and chemical properties:

  • Molecular Weight: Typically within a range conducive for cellular uptake and bioavailability.
  • Solubility: Designed to be soluble in physiological conditions to facilitate effective delivery in therapeutic applications.
  • Stability: Stability under various pH conditions is assessed to ensure efficacy during storage and administration.
Applications

Scientific Uses

Cap-dependent endonuclease-IN-21 has promising applications in antiviral therapy, particularly for treating influenza infections. Its development aligns with ongoing efforts to combat viral resistance against existing antiviral drugs. Specific applications include:

  • Therapeutic Development: As a potential treatment option against seasonal and pandemic influenza strains.
  • Research Tool: Used in studies aimed at understanding viral replication mechanisms and developing new antiviral strategies.
  • Clinical Trials: Investigated in clinical settings to evaluate its safety and efficacy compared to established antiviral therapies like neuraminidase inhibitors .

Properties

Product Name

Cap-dependent endonuclease-IN-21

IUPAC Name

[(2R,12S)-5,6-difluoro-13-methyl-14,17-dioxo-2-phenyl-9-oxa-1,13,20-triazatetracyclo[10.8.0.03,8.015,20]icosa-3,5,7,15,18-pentaen-16-yl]oxymethyl methyl carbonate

Molecular Formula

C26H23F2N3O7

Molecular Weight

527.5 g/mol

InChI

InChI=1S/C26H23F2N3O7/c1-29-21-9-11-36-20-13-18(28)17(27)12-16(20)22(15-6-4-3-5-7-15)31(21)30-10-8-19(32)24(23(30)25(29)33)37-14-38-26(34)35-2/h3-8,10,12-13,21-22H,9,11,14H2,1-2H3/t21-,22+/m0/s1

InChI Key

NKFNQBUTOXCBGL-FCHUYYIVSA-N

Canonical SMILES

CN1C2CCOC3=CC(=C(C=C3C(N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F

Isomeric SMILES

CN1[C@@H]2CCOC3=CC(=C(C=C3[C@H](N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.